

Commercial Availability and Technical Guide for Ethyl 2-(oxetan-3-yl)acetate

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Compound of Interest

Compound Name: Ethyl 2-(oxetan-3-yl)acetate

Cat. No.: B168561

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, and potential biological relevance of **Ethyl 2-(oxetan-3-yl)acetate**. This document is intended for researchers, scientists, and drug development professionals interested in utilizing this oxetane-containing building block.

Commercial Availability

Ethyl 2-(oxetan-3-yl)acetate (CAS No. 1207175-04-9) is available from several commercial chemical suppliers. The availability and pricing vary depending on the supplier and the quantity required. Below is a summary of some of the key suppliers.

Supplier	Catalog Number	Purity	Available Quantities
ChemScene (via Fisher Scientific)[1]	CS-W000466	>98%	1g
Tianjin Fairtrade Biopharma Co., Ltd.	-	-	Bulk inquiries
Abovchem	AC050275	95%	Inquire for sizes
Changzhou AniKare Pharmatech Co., Ltd.	-	99%	1kg

Additionally, the direct precursor, Ethyl 2-(oxetan-3-ylidene)acetate (CAS No. 922500-91-2), which can be hydrogenated to yield the target compound, is commercially available from suppliers such as Sigma-Aldrich and BLD Pharm.

Physicochemical Properties

Detailed experimental physical and spectral data for **Ethyl 2-(oxetan-3-yl)acetate** is not extensively reported in publicly available literature. However, based on its structure, the following properties can be anticipated:

Property	Value
Molecular Formula	C ₇ H ₁₂ O ₃
Molecular Weight	144.17 g/mol
Appearance	Colorless to pale yellow liquid (predicted)
Boiling Point	Not reported
Density	Not reported
Solubility	Soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, methanol).

Synthesis Protocol

The most direct synthetic route to **Ethyl 2-(oxetan-3-yl)acetate** is the catalytic hydrogenation of its commercially available precursor, Ethyl 2-(oxetan-3-ylidene)acetate. This reaction involves the reduction of the exocyclic double bond.

Experimental Protocol: Catalytic Hydrogenation of Ethyl 2-(oxetan-3-ylidene)acetate

This protocol is a general procedure based on standard practices for palladium on carbon (Pd/C) catalyzed hydrogenations at atmospheric pressure.^{[2][3][4][5]}

Materials:

- Ethyl 2-(oxetan-3-ylidene)acetate
- Palladium on carbon (10% Pd/C)
- Ethyl acetate (or another suitable solvent like ethanol or methanol)
- Hydrogen gas (H₂)
- Inert gas (Nitrogen or Argon)
- Celite®

Equipment:

- Three-necked round-bottom flask
- Magnetic stirrer and stir bar
- Hydrogen balloon
- Vacuum/inert gas manifold
- Buchner funnel and filter flask
- Rotary evaporator

Procedure:

- Preparation: A three-necked round-bottom flask equipped with a magnetic stir bar is dried and flushed with an inert gas (nitrogen or argon).
- Catalyst Addition: Under a positive pressure of inert gas, 10% Palladium on carbon (typically 5-10 mol% relative to the substrate) is carefully added to the flask.
- Solvent and Substrate Addition: Ethyl acetate is added to the flask to create a slurry with the catalyst. Subsequently, Ethyl 2-(oxetan-3-ylidene)acetate is added to the reaction mixture.
- Hydrogenation: The flask is evacuated and backfilled with hydrogen gas from a balloon three times. The reaction mixture is then stirred vigorously under a positive pressure of hydrogen

(maintained by the balloon) at room temperature.

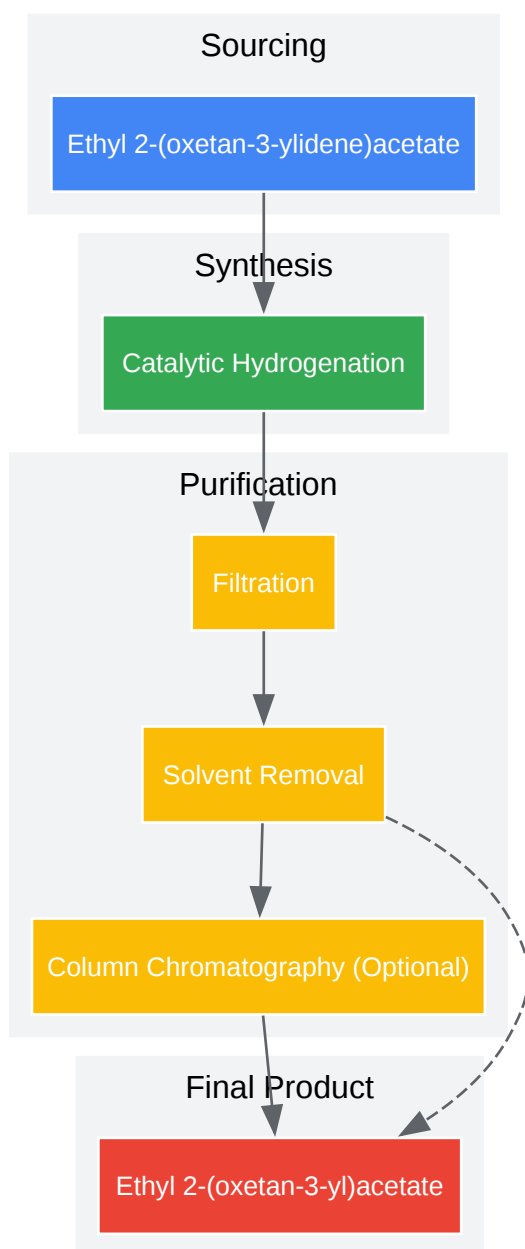
- **Reaction Monitoring:** The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
- **Work-up:** Upon completion, the hydrogen atmosphere is replaced with an inert gas. The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with ethyl acetate.
- **Purification:** The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product. If necessary, the product can be further purified by column chromatography on silica gel.

Safety Precautions:

- Palladium on carbon is pyrophoric and should be handled with care under an inert atmosphere.
- Hydrogen gas is highly flammable and forms explosive mixtures with air. All operations should be conducted in a well-ventilated fume hood.

Logical and Experimental Workflow

The following diagram illustrates the workflow from sourcing the starting material to obtaining the final product.



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Synthetic workflow for **Ethyl 2-(oxetan-3-yl)acetate**.

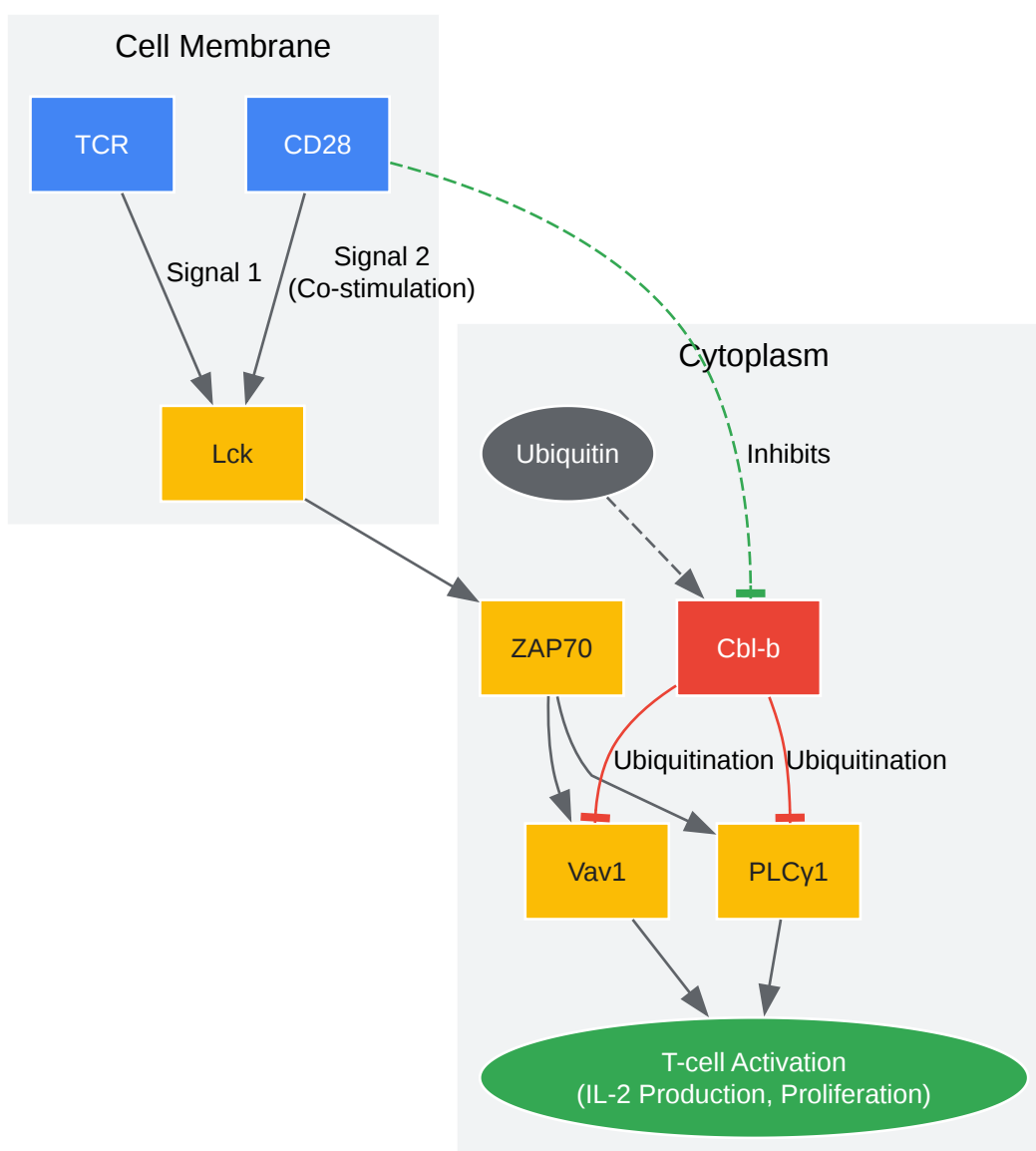
Potential Biological Relevance and Signaling Pathways

The oxetane motif is of significant interest in medicinal chemistry as it can improve the physicochemical properties of drug candidates, such as solubility and metabolic stability. While

Ethyl 2-(oxetan-3-yl)acetate itself is a building block, its precursor, Ethyl 2-(oxetan-3-ylidene)acetate, has been utilized in the synthesis of inhibitors targeting Casitas B-lineage lymphoma b (Cbl-b).

Cbl-b is an E3 ubiquitin ligase that acts as a key negative regulator of T-cell activation.^{[6][7]} By catalyzing the ubiquitination of downstream signaling proteins in the T-cell receptor (TCR) pathway, Cbl-b raises the threshold for T-cell activation.^{[6][8]} Inhibition of Cbl-b is a promising strategy in cancer immunotherapy to enhance the anti-tumor immune response.

The simplified signaling pathway below illustrates the role of Cbl-b in T-cell activation.



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Simplified Cbl-b signaling pathway in T-cell activation.

In this pathway, upon T-cell receptor (TCR) engagement (Signal 1), a signaling cascade involving Lck, ZAP70, Vav1, and PLC γ 1 is initiated. Full T-cell activation requires a co-stimulatory signal from CD28 (Signal 2). Cbl-b acts as a brake on this process by targeting key signaling molecules like Vav1 for ubiquitination and subsequent degradation. Co-stimulation through CD28 can inhibit the activity of Cbl-b, thus lowering the threshold for T-cell activation. Small molecule inhibitors of Cbl-b, which can be synthesized using building blocks like **Ethyl 2-(oxetan-3-yl)acetate**, aim to mimic the effect of CD28 co-stimulation, thereby enhancing T-cell responses against cancer cells.

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